BenchChemオンラインストアへようこそ!

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Solid-state stability Crystallinity Purification

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (CAS 160657-99-8) is a 1,4-benzodioxane derivative bearing a hydroxyl group at position 7 and a carboxylic acid at position 2 (C9H8O5, MW 196.16). The benzodioxane scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate for α1-adrenergic agents (e.g., doxazosin), 5-HT1A ligands, and chiral building blocks.

Molecular Formula C9H8O5
Molecular Weight 196.158
CAS No. 160657-99-8
Cat. No. B2368175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
CAS160657-99-8
Molecular FormulaC9H8O5
Molecular Weight196.158
Structural Identifiers
SMILESC1C(OC2=C(O1)C=CC(=C2)O)C(=O)O
InChIInChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12)
InChIKeyUHFWGCAZLOZOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (CAS 160657-99-8) – Chemical Class and Procurement Baseline


7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (CAS 160657-99-8) is a 1,4-benzodioxane derivative bearing a hydroxyl group at position 7 and a carboxylic acid at position 2 (C9H8O5, MW 196.16) . The benzodioxane scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate for α1-adrenergic agents (e.g., doxazosin), 5-HT1A ligands, and chiral building blocks [1]. The 7-hydroxy substitution introduces an additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the unsubstituted parent) and markedly alters physicochemical properties such as melting point, lipophilicity, and solid-state stability compared to non-hydroxylated or halogenated analogs .

Why Generic Substitution Fails for 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid: The Quantifiable Impact of 7-OH Substitution


Simple substitution of the 7-hydroxy group with hydrogen, halogen, or methoxy yields benzodioxin-2-carboxylic acid analogs that differ quantitatively in melting point (Δ > 75 °C vs. unsubstituted), logP (Δ ≥ 0.3), hydrogen-bond donor count, and synthetic yield . These differences directly affect purification feasibility, formulation stability, and downstream reactivity in amide coupling or esterification steps . Procurement of unsubstituted or 7-bromo analogs without confirming the required substitution pattern risks failure in chiral resolution protocols and altered pharmacokinetic profiles in derived drug candidates, as demonstrated by the enantioselectivity dependence on ring electronics in biocatalytic resolutions [1].

Quantitative Differentiation Evidence: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid vs. Closest Analogs


Melting Point Elevation Reflects Stronger Intermolecular Hydrogen Bonding vs. Unsubstituted Analog

The 7-hydroxy derivative exhibits a melting point of 205–206 °C, which is >75 °C higher than that of the unsubstituted parent 1,4-benzodioxane-2-carboxylic acid (126–130 °C) . This significant elevation is attributed to intermolecular hydrogen bonding facilitated by the phenolic –OH group, leading to enhanced crystal lattice energy and improved solid-state stability [1].

Solid-state stability Crystallinity Purification

LogP Reduction Enhances Aqueous Solubility and Formulation Flexibility vs. Unsubstituted and 7‑Methoxy Analogs

The measured logP of 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is 0.6166, which is substantially lower than that of the unsubstituted parent (logP = 0.96) and the 7-methoxy analog (logP ≈ 1.45) . This 0.34 log unit decrease relative to the unsubstituted compound corresponds to approximately a 2.2-fold increase in aqueous solubility (assuming the linear free-energy relationship between logP and log S) [1].

Lipophilicity Aqueous solubility Formulation

Increased Hydrogen-Bond Donor Count Alters Target Engagement Potential vs. Parent Scaffold

The 7-hydroxy derivative possesses two hydrogen-bond donors (carboxylic acid –OH and phenolic –OH), whereas the unsubstituted parent has only one . This difference increases the topological polar surface area (TPSA) from 55.76 Ų (parent) to 75.99 Ų (7‑OH derivative), which can enhance binding to polar protein pockets while reducing membrane permeability in a predictable manner [1].

Hydrogen bonding Target engagement Drug-likeness

Synthetic Yield in Patent Route vs. Alternative Benzodioxin Carboxylic Acid Syntheses

A patent route for 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid reports an isolated yield of 85% following cyclization of catechol derivatives and subsequent acid precipitation . By comparison, the unsubstituted benzodioxane-2-carboxylic acid ethyl ester synthesis typically achieves 80% yield [1], while 7‑bromo analog syntheses often require additional steps with lower overall yields due to competitive debromination [2].

Synthetic accessibility Yield Scalability

Predicted pKa Shift Relative to 7‑Bromo Analog Affects Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group in the 7‑bromo analog is 2.49 ± 0.20, while the 7‑hydroxy derivative is expected to retain a pKa closer to the unsubstituted parent (2.69 ± 0.20) due to the electron-donating resonance effect of the para‑OH group, which partially offsets inductive withdrawal . Although direct experimental pKa data for the 7‑OH compound remain unavailable in open literature, the predicted difference of ≥0.2 log units translates to a ~1.6-fold difference in the fraction ionized at pH 5.5, potentially affecting passive diffusion and protein binding [1].

Ionization pKa Pharmacokinetics

Optimal Application Scenarios for 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid Based on Quantitative Evidence


Chiral Building Block for Enantioselective Syntheses Requiring High Solid-State Stability

The elevated melting point (205–206 °C) and robust crystallinity of the 7‑hydroxy derivative make it particularly suitable for chiral resolution protocols that rely on diastereomeric salt formation or preferential crystallization. The enhanced lattice energy reduces co-crystallization of undesired enantiomers, improving enantiomeric excess relative to the low-melting unsubstituted analog (126–130 °C) . Procurement of this compound is therefore recommended for programs synthesizing enantiopure α1‑adrenergic agents where stereochemical integrity must be maintained through multiple synthetic steps.

Medicinal Chemistry Programs Targeting Polar Enzyme Pockets

With a logP of 0.62 and two hydrogen-bond donors (TPSA = 75.99 Ų), the 7‑hydroxy derivative is better suited than the unsubstituted parent (logP 0.96; HBD = 1) for engaging polar residues in kinase ATP-binding sites or GPCR orthosteric pockets . The phenolic –OH provides an additional anchor point that can be exploited in structure-based design to achieve potency gains unattainable with the parent scaffold, as inferred from class-level SAR of benzodioxane-containing inhibitors.

Aqueous-Phase Biological Assays Without Co-Solvent Interference

The 2.2-fold solubility advantage (ΔlogP = –0.34 vs. parent) translates to reduced DMSO concentrations in cell-based assays, minimizing solvent-induced cytotoxicity artifacts. For high-throughput screening campaigns or in vivo pharmacokinetic studies requiring aqueous-compatible formulations, the 7‑hydroxy derivative is the preferred choice over the unsubstituted or 7‑methoxy analogs .

Scalable Multi-Gram Synthesis for Lead Optimization Libraries

The reported 85% synthetic yield, combined with the compound’s straightforward isolation by acid precipitation, makes it a cost-effective building block for parallel synthesis of amide or ester libraries. Compared to the 7‑bromo analog (lower yield, risk of debromination), the 7‑hydroxy derivative offers superior scalability and fewer side reactions, justifying its selection as the primary benzodioxin-2-carboxylic acid scaffold for medicinal chemistry exploration .

Quote Request

Request a Quote for 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.